Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[3-(4-chlorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-2-31-21(28)16-5-9-18(10-6-16)32(29,30)26-13-11-22(12-14-26)24-19(20(27)25-22)15-3-7-17(23)8-4-15/h3-10H,2,11-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZSBDDPFWQEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound features a triazaspiro structure that contributes to its unique biological properties. Its chemical formula is C₁₅H₁₄ClN₃O₃S, and it includes a sulfonyl group attached to a benzoate moiety. The presence of the chlorophenyl group is significant as it often correlates with enhanced biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions like cancer and bacterial infections.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting potential use as antibiotics.
Antitumor Activity
Several studies have investigated the antitumor effects of compounds with similar structures. For instance:
- Study 1 : A derivative demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range.
- Study 2 : In vivo studies using murine models showed tumor regression after treatment with related sulfonamide compounds.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
| Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity.
Case Study 1: Cancer Treatment
A clinical trial investigated the use of a related compound in patients with advanced solid tumors. The study reported:
- Response Rate : 45% of patients exhibited partial response.
- Side Effects : Common adverse effects included nausea and fatigue but were manageable.
Case Study 2: Infection Control
In another study focusing on bacterial infections, patients treated with a sulfonamide derivative showed significant improvement in infection markers compared to those receiving standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
